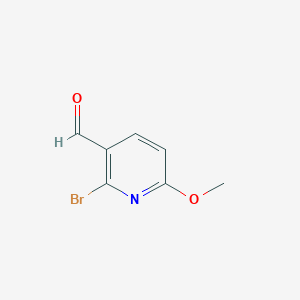

2-Bromo-6-methoxynicotinaldehyde

Overview

Description

2-Bromo-6-methoxynicotinaldehyde is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related brominated and methoxylated aromatic compounds, which are often used as intermediates in the synthesis of various pharmaceutical agents. For instance, 2-bromo-6-methoxynaphthalene is an intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen . These types of compounds are generally of interest due to their potential biological activity and their role in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of methylating agents, reductive amination, and bromination. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares some structural features with 2-bromo-6-methoxyn

Scientific Research Applications

Synthesis of Intermediate Compounds

- 2-Bromo-6-methoxynicotinaldehyde is an important intermediate in the synthesis of various compounds. For instance, it has been used in the preparation of 6-Methoxy-2-naphthaldehyde, an intermediate of Nabumetone, a non-steroidal anti-inflammatory drug. The synthesis process involves Grignard reactions and is characterized by high yield and purity (Tong Guo-tong, 2007).

Photolabile Protecting Group

- This compound has also been explored as a photolabile protecting group for aldehydes and ketones. The study demonstrated the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), under simulated physiological conditions, for the protection and controlled release of benzaldehyde and other compounds (Min Lu et al., 2003).

Composite Material Development

- In the field of materials science, 2-Bromo-6-methoxynicotinaldehyde has been utilized in the development of composite materials. A notable example is its incorporation into silica for the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica and Poly(3-hexylthiophene)/Silica composites. These composites have unique UV-vis and emission spectra, indicating potential applications in advanced materials (M. Kubo et al., 2005).

Fluorescent Labeling in HPLC Analysis

- It has been effectively used as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of biologically active carboxylic acids, demonstrating its utility in analytical chemistry (R. Gatti et al., 1992).

Synthesis of Retinal

- The compound has been instrumental in the synthesis of retinal, a key component in vision. A study showed its use in creating a vinylic organolithium reagent, which was then reacted with carbonyl compounds to produce retinal aldehydes (L. Duhamel et al., 1993).

Development of Pharmaceuticals

- Its role extends to the pharmaceutical industry, where it's used in the development of drug intermediates. For example, the synthesis of a key intermediate in drug discovery, 5-bromo-2-methylamino-8-methoxyquinazoline, utilized a compound related to 2-Bromo-6-methoxynicotinaldehyde (K. Nishimura et al., 2016).

Potential Anti-Cancer Properties

- Recent research has explored the potential anti-cancer properties of 2-bromo-6-methoxynaphthalene, a structurally similar compound, indicating a promising avenue for cancer treatment. The study utilized spectroscopic analysis, molecular docking studies, and evaluated its drug-like properties (Rinnu Sara Saji et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

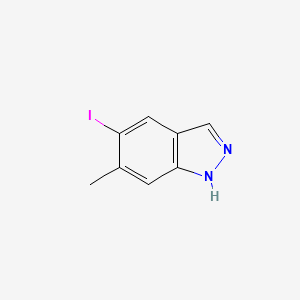

IUPAC Name |

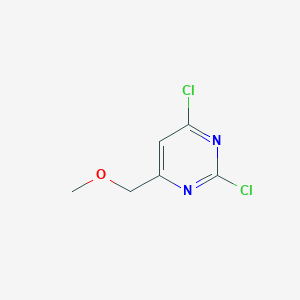

2-bromo-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURXJGHWFLBUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

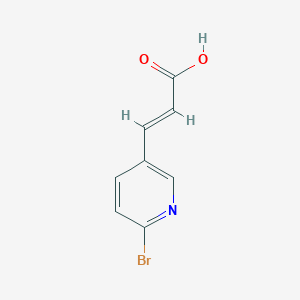

COC1=NC(=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743898 | |

| Record name | 2-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060810-41-4 | |

| Record name | 2-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3026640.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)